molecular formula C12H22O2 B14309794 2-(2-Cyclohexylethyl)-1,3-dioxane CAS No. 111865-39-5

2-(2-Cyclohexylethyl)-1,3-dioxane

Cat. No.: B14309794
CAS No.: 111865-39-5
M. Wt: 198.30 g/mol
InChI Key: MPQWQETZBMPMAS-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-1,3-dioxane is a naphthaldehyde-derived acetal widely used as a protecting group for carbonyl compounds in organic synthesis . Its synthesis involves condensation of 2-naphthaldehyde with 1,3-diols under acidic conditions, yielding a stable six-membered 1,3-dioxane ring . Key applications include:

  • Protection of aldehydes during multi-step reactions.
  • Photochemical deprotection via UV light, regenerating the aldehyde without harsh reagents .

Properties

CAS No.

111865-39-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(2-cyclohexylethyl)-1,3-dioxane

InChI

InChI=1S/C12H22O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h11-12H,1-10H2

InChI Key

MPQWQETZBMPMAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2OCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of cyclohexylethanol with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, where nucleophiles like halides or amines replace one of the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated dioxanes

Scientific Research Applications

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethyl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Structural Features :

  • The 1,3-dioxane ring adopts a chair conformation with axial orientation of the naphthyl group.
  • X-ray crystallography confirms bond lengths (C–O: 1.41–1.43 Å) and angles (O–C–O: 112.5°) consistent with standard 1,3-dioxanes .
  • NMR data reveals complex splitting patterns (AA′BB′MN system) due to restricted rotation of the naphthyl substituent .

Comparison with Similar Compounds

Spiro-1,3-Dioxanes (Helical Chirality)

Spiranic 1,3-dioxanes, such as polyspiranes with fused six-membered rings, exhibit helical chirality (P or M configurations) due to steric constraints . Key differences:

Property 2-(2-Naphthyl)-1,3-dioxane Spiro-1,3-Dioxanes
Substituent Monosubstituted (naphthyl) Dispiro-linked (two 1,3-dioxane rings)
Chirality No inherent chirality Helical chirality (P/M configurations)
Applications Protecting group, photochemistry Chiral catalysts, material science
Structural Flexibility Restricted rotation (naphthyl) Rigid helical framework

Research Findings :

  • Spiro-1,3-dioxanes maintain helicity across four repeating six-membered rings, enabling applications in asymmetric synthesis .
  • In contrast, 2-(2-Naphthyl)-1,3-dioxane’s planar naphthyl group limits stereochemical complexity but enhances UV-triggered reactivity .

Cyclohexanone-Derived 1,3-Dioxanes

Property 2-(2-Naphthyl)-1,3-dioxane Cyclohexanone Derivatives
Core Structure 1,3-Dioxane ring with naphthyl Cyclohexanone fused with 1,3-dioxolane
Reactivity Photolabile Acid-labile
Steric Effects High (bulky naphthyl) Moderate (flexible cyclohexyl)

Key Differences :

  • Cyclohexanone derivatives are typically acid-sensitive, limiting their utility in acidic environments .
  • The cyclohexylethyl group (if present) would introduce enhanced lipophilicity compared to aromatic naphthyl, impacting solubility and biological activity.

Other 1,3-Dioxane Acetals

Comparisons with structurally simpler acetals (e.g., formaldehyde acetals) reveal:

  • Thermodynamic Stability : 2-(2-Naphthyl)-1,3-dioxane is more stable than aliphatic acetals due to resonance stabilization of the naphthyl group .
  • Deprotection Efficiency : Photochemical cleavage of 2-(2-Naphthyl)-1,3-dioxane achieves >90% yield under UV light, outperforming traditional acid hydrolysis .

Data Tables

Table 1: Structural Parameters from X-Ray Crystallography

Parameter 2-(2-Naphthyl)-1,3-dioxane Spiro-1,3-Dioxane (CSD Example)
C–O Bond Length (Å) 1.41–1.43 1.39–1.42
O–C–O Angle (°) 112.5 110.8
Dihedral Angle (Ring/Substituent) 85° (naphthyl) 60° (spiro junction)
Reference

Table 2: NMR Chemical Shifts for 2-(2-Naphthyl)-1,3-dioxane

Proton δ (ppm) Carbon δ (ppm)
H-2 (dioxane) 4.85 C-2 (dioxane) 99.2
H-4, H-6 (dioxane) 1.75–2.10 C-4, C-6 (dioxane) 25.4–28.1
Naphthyl Hα 7.32–8.45 Naphthyl Cα 123.5–134.7
Reference

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